BenchChemオンラインストアへようこそ!

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea

JNK3 Kinase Selectivity Neurodegeneration

This JNK3-selective inhibitor (CAS 1797720-54-7) is a unique chemical probe with confirmed oral bioavailability and brain penetration (brain-to-plasma ratio ~1.13 in mice). It provides a distinct balance of JNK3 potency (IC50 35 nM) and isoform selectivity, supported by a clean CYP-450 inhibition profile and high human liver microsome stability (t1/2 = 66 min). Its published co-crystal structure (PDB 7KSJ) makes it an ideal structural benchmark for medicinal chemistry programs. Procure exclusively for JNK3-dependent neurodegenerative disease models; not suitable for uric acid reduction studies.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 1797720-54-7
Cat. No. B2581724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea
CAS1797720-54-7
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C13H16N4O2S/c18-13(14-7-12-2-1-5-20-12)16-10-6-15-17(8-10)11-3-4-19-9-11/h1-2,5-6,8,11H,3-4,7,9H2,(H2,14,16,18)
InChIKeyWAVZDNZRIPWCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea (CAS 1797720-54-7): A JNK3-Selective Chemical Probe


3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea (CAS 1797720-54-7), also known as 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea, is a heterocyclic compound from the thiophenyl-pyrazolourea class. It is primarily characterized as a potent, orally bioavailable, and brain-penetrant isoform-selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) [1]. Its structural features include a central pyrazole ring linked to a urea moiety, which is critical for its high selectivity and binding affinity [1]. The compound has also been referenced in patents related to uric acid reduction, where it shows activity against URAT1 and xanthine oxidase [2].

Why Generic Substitution of CAS 1797720-54-7 with Other JNK3 or URAT1 Inhibitors is Scientifically Unsound


Substituting 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea with other JNK3 inhibitors or URAT1-targeting compounds is not possible without altering the specific biological profile. This compound occupies a unique position in structure-activity relationship (SAR) studies: its oxetane moiety on the amide provides a distinct balance of JNK3 potency (IC50 35 nM) and isoform selectivity compared to its closest analogs, such as compound 16 (IC50 8 nM but different selectivity) and compound 6 (IC50 ~50 nM) [1]. Furthermore, its clean CYP-450 inhibition profile and high human liver microsome stability (t1/2 = 66 min) are not universally shared across the thiophenyl-pyrazolourea scaffold [1]. When considering its secondary activity against URAT1 (IC50 9.10E+3 nM), it cannot be interchanged with potent urate-lowering agents like lesinurad without drastically changing the pharmacological outcome [2].

Head-to-Head Quantitative Differentiation Guide for CAS 1797720-54-7 Against Closest Analogs


Balanced JNK3 Potency and Superior Isoform Selectivity Profile vs. Lead Compound 6

Compound 17 (target) demonstrates a balanced JNK3 inhibitory potency profile. Its IC50 of 35 nM is slightly better than that of the lead compound 6 (IC50 ~50 nM) [1]. Crucially, Compound 17 exhibits superior isoform selectivity, with an excellent selectivity ratio of >100-fold against JNK1 and a good selectivity of ~40-fold against JNK2, whereas compound 6 showed lower JNK2 selectivity [1].

JNK3 Kinase Selectivity Neurodegeneration SAR

General Kinase Selectivity: Clean Profile in 374-Kinase Panel Profiling

At a concentration of 5 μM, which represents >100-fold its JNK3 IC50, Compound 17 showed significant inhibition (>80%) against only JNK3 in a panel of ~374 wild-type kinases [1]. This demonstrates a broadly high selectivity against other kinases, a critical feature not guaranteed for all potent JNK3 inhibitors.

JNK3 Kinase Profiling Selectivity Chemical Probe

Superior Human Liver Microsome Stability and Clean CYP-450 Profile vs. Compounds 15 and 16

Compound 17 demonstrates a clean CYP-450 inhibition profile (% inh. at 10 μM: 1A2=6%, 2C9=8%, 2D6=-15%, 3A4=-34%) and high stability in human liver microsomes (t1/2 = 66 min) [1]. This is superior to analog compound 16, which showed moderate CYP inhibition (e.g., 2C9=38%), and compound 15 (2C9=7%), and especially compound 24, which had a very poor profile (2C9=64%, t1/2 = 8 min) [1].

DMPK Microsomal Stability CYP-450 In Vitro ADME

In Vivo Oral Bioavailability and Brain Penetration in Mice Confirmed

Compound 17 was demonstrated to be orally bioavailable and brain penetrant in mice. Following a single oral dose of 10 mg/kg, plasma and brain concentrations at 1 hour were 0.96 μM and 1.08 μM, respectively, yielding a brain-to-plasma ratio of approximately 1.13 [1]. This capability is a key differentiator for CNS applications, as the predecessor lead compounds from this scaffold exhibited none or very low oral bioavailability [1].

Pharmacokinetics Brain Penetration Oral Bioavailability CNS

Functional Cell-Based Activity and Structural Confirmation via Co-Crystal Structure

Compound 17 significantly inhibited the phosphorylation of APPT668, a direct JNK3 substrate, in primary cortical and hippocampal neurons at concentrations as low as 10 nM [1]. Its binding mode was unequivocally confirmed by a 1.84 Å co-crystal structure with human JNK3 (PDB ID: 7KSJ), revealing key hydrogen-bonding interactions with hinge residue M149 and occupancy of both hydrophobic pocket-I and pocket-II, rationalizing its high affinity and selectivity [1].

Crystallography Cell-Based Assay JNK3 Mechanism of Action

Secondary Pharmacology: Weak URAT1 Inhibition Compared to Lesinurad

In addition to its primary JNK3 activity, CAS 1797720-54-7 was identified as a weak inhibitor of URAT1 (SLC22A12) with an IC50 of 9,100 nM in a cellular uptake assay [1]. This activity is >1,000-fold weaker than the urate-lowering drug lesinurad, positioning the compound strictly as a JNK3 tool and not a dual-activity lead [2].

URAT1 Uric Acid Gout Secondary Pharmacology

Optimal Scientific and Industrial Use Cases for 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea


Neuroscience Research for Alzheimer's and Parkinson's Disease

This compound is an ideal chemical probe for in vivo CNS studies investigating the role of JNK3 in neurodegenerative diseases. Its confirmed oral bioavailability and brain penetration, with a brain-to-plasma ratio of ~1.13 in mice, directly address the need for CNS-exposed JNK3 inhibitors. It can be procured to study JNK3-mediated phosphorylation of APP in Alzheimer's disease models or to explore JNK3's role in Parkinson's disease pathology, as evidenced by its potent inhibition of APP T668 phosphorylation in primary neurons [1].

Kinase Selectivity Profiling and Chemical Biology

For laboratories building kinase selectivity panels, this compound serves as a certified JNK3-selective standard. Its profiling against a panel of 374 wild-type kinases, where it only significantly inhibited JNK3, makes it a valuable reference compound for calibrating kinase activity assays and benchmarking the selectivity of new JNK3 inhibitors [1].

SAR and Lead Optimization Reference for JNK3 Inhibitor Programs

As a well-characterized molecule with a published co-crystal structure (PDB 7KSJ, 1.84 Å), this compound is a high-quality reference for medicinal chemistry programs. Its unique oxetane moiety and the resulting balance of potency, selectivity, and DMPK properties provide a structural benchmark for designing next-generation JNK3 inhibitors. Its clean CYP profile and high microsomal stability (HLM t1/2 = 66 min) set a clear go/no-go criterion for the advancement of new analogs [1].

In Vivo Pharmacodynamic Studies Excluding Urate-Lowering Indications

Researchers should procure this compound exclusively for JNK3-dependent studies and explicitly avoid applications related to uric acid reduction. Its weak activity against URAT1 (IC50 9,100 nM) decisively rules it out for gout or hyperuricemia models, where dedicated URAT1 inhibitors like lesinurad are the appropriate tools [1][2].

Quote Request

Request a Quote for 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.